3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792) is a novel azetidine derivative investigated for its potential therapeutic benefits in neurodegenerative diseases like Parkinson's disease (PD). While its exact classification remains undefined, research suggests it exhibits anti-inflammatory and antioxidative properties. [ [], [], [] ]
Regulation of oxidative stress and mitochondrial dysfunction: KHG26792 demonstrated the ability to attenuate MPP+-induced cytotoxicity in SH-SY5Y cells, a common cellular model for studying PD. This neuroprotective effect is attributed to its ability to regulate oxidative stress by reducing reactive oxygen species (ROS) production, inhibiting lipid peroxidation, and modulating glutathione peroxidase and GDNF levels. [ [] ] It also appears to improve mitochondrial function by preventing mitochondrial potential collapse and stabilizing ATP levels. [ [] ]
Suppression of microglial activation: KHG26792 exhibited anti-inflammatory effects by suppressing microglial activation induced by both amyloid β (Aβ) and hypoxia. [ [], [] ] This suppression is linked to the inhibition of inflammatory mediators such as IL-6, IL-1β, TNF-α, and nitric oxide, as well as the downregulation of NADPH oxidase activity. [ [], [] ]
Modulation of cellular signaling pathways: Studies suggest KHG26792's protective effects are mediated through the modulation of several signaling pathways. This includes enhancing Akt/GSK-3β signaling, inhibiting NF-κB translocation, and potentially interacting with the P2X7 receptor to influence NFAT and MAPK pathways. [ [], [] ]
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6